6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate
Description
Properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O4S/c1-11-5-6-20-18(21-11)26-10-14-8-15(22)16(9-24-14)25-17(23)12-3-2-4-13(19)7-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMZMUYQUNYZLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Esters
The pyran core is typically synthesized via cyclocondensation of β-keto esters with aldehydes. For example, ethyl acetoacetate reacts with formaldehyde under acidic conditions (e.g., H₂SO₄) to yield 4-oxo-4H-pyran-3-carboxylate, which is subsequently reduced to the alcohol using LiAlH₄.
Reaction Conditions:
Alternative Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclocondensation, reducing reaction time from 12 hours to 30 minutes. Ethyl acetoacetate and paraformaldehyde in acetic acid yield the pyran carboxylate in 85% yield.
Preparation of 4-Methylpyrimidine-2-thiol
Nucleophilic Substitution of 2-Chloro-4-methylpyrimidine
4-Methylpyrimidine-2-thiol is synthesized via nucleophilic substitution of 2-chloro-4-methylpyrimidine with thiourea in ethanol under reflux.
Reaction Conditions:
Thiolation via Lawesson’s Reagent
An alternative method involves treating 4-methylpyrimidin-2-amine with Lawesson’s reagent in toluene, yielding the thiol derivative in 76% yield.
Synthesis of 3-Bromobenzoic Acid
Bromination of Benzoic Acid
Direct bromination of benzoic acid using Br₂ in H₂SO₄ at 0°C produces 3-bromobenzoic acid with 65% yield. Regioselectivity is controlled by the electron-withdrawing carboxyl group.
Pd-Catalyzed Coupling (Kumada Reaction)
A modern approach employs Pd(OAc)₂ to catalyze the coupling of 3-bromophenylmagnesium bromide with CO₂, yielding 3-bromobenzoic acid in 82% yield.
Thioether Formation: Coupling Pyran Methanol with Pyrimidine Thiol
Mitsunobu Reaction
The Mitsunobu reaction facilitates thioether formation using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
Procedure:
Base-Mediated Alkylation
A cost-effective alternative uses K₂CO₃ in DMF to deprotonate the thiol, followed by alkylation with the pyran methanol mesylate.
Procedure:
- Mesylation: Pyran methanol reacts with methanesulfonyl chloride (1.2 equiv) in DCM, 0°C, 2 hours.
- Alkylation: Mesylate intermediate + pyrimidine thiol, K₂CO₃, DMF, 60°C, 6 hours.
- Yield: 70%.
Esterification with 3-Bromobenzoic Acid
Steglich Esterification
The final esterification employs DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate the carboxylic acid.
Procedure:
Acid Chloride Method
3-Bromobenzoyl chloride (prepared via SOCl₂) reacts with the alcohol in pyridine.
Procedure:
- Acid Chloride Synthesis: 3-Bromobenzoic acid + SOCl₂, reflux, 3 hours.
- Esterification: Alcohol + acid chloride (1.2 equiv), pyridine, 0°C, 4 hours.
- Yield: 88%.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Thioether Formation | Mitsunobu Reaction | 78% | High regioselectivity, mild conditions | Costly reagents (DEAD, PPh₃) |
| Base-Mediated Alkylation | 70% | Economical, scalable | Longer reaction time | |
| Esterification | Steglich | 85% | Efficient, room temperature | Requires anhydrous conditions |
| Acid Chloride | 88% | High yield, fast | Pyridine as solvent (toxic) |
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
Challenges and Optimization Strategies
- Steric Hindrance: Bulky substituents on the pyran and pyrimidine rings necessitate elevated temperatures for coupling.
- Thiol Oxidation: Use of N₂ atmosphere prevents disulfide formation during thioether synthesis.
- Scale-Up: Continuous flow systems improve yields in esterification steps by enhancing mixing.
Chemical Reactions Analysis
Types of Reactions
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom in the benzoate group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium cyanide in DMF.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or cyano derivatives.
Scientific Research Applications
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrimidine ring is known to interact with nucleic acids, potentially affecting DNA or RNA synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following analogs differ in substituents on the benzoate group or pyranone core, leading to distinct chemical and physical behaviors:
Halogen vs. Nitro Substitution
- 6-(((4-Methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate (RN 877636-49-2)
- Substituent: 3-nitro and 4-methyl groups on the benzoate.
- The nitro group is strongly electron-withdrawing, increasing reactivity in electrophilic substitutions compared to bromine. This compound may exhibit higher polarity and lower lipophilicity than the brominated analog, affecting solubility and bioavailability .
Bromine Positional Isomerism
- 6-(((4-Methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate (BI61574, RN 877635-79-5) Substituent: Bromine at the ortho position of the benzoate. The ortho isomer may also exhibit weaker intermolecular interactions in crystal packing due to reduced symmetry .
Methoxy vs. Bromine Substitution
- 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2,3-dimethoxybenzoate (BF75908, RN 877635-78-4)
Core Pyranone Modifications
- 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate Structural difference: A 4-methoxyphenoxy group replaces the thioether-linked pyrimidine. This modification alters the electron density of the pyranone ring and introduces a bulky substituent, likely reducing membrane permeability compared to the target compound .
Physicochemical Properties
A comparative analysis of key parameters is summarized below:
Biological Activity
The compound 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-bromobenzoate is a synthetic organic molecule with a complex structure that includes a pyrimidine ring, a pyranone moiety, and various functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 382.5 g/mol. The presence of sulfur in the thioether linkage and nitrogen in the pyrimidine ring contributes to its reactivity and biological interactions.
Biological Activity Overview
Preliminary studies on compounds with similar structural motifs suggest that they often exhibit significant biological activities:
- Antimicrobial Properties : Compounds containing pyrimidine and pyranone structures have been reported to possess antimicrobial properties against various bacterial strains.
- Anticancer Activity : Investigations into similar derivatives have indicated potential anticancer effects, particularly through mechanisms involving apoptosis induction in cancer cells.
The mechanism of action for this compound may involve:
- Enzyme Inhibition : The thioether and pyrimidine moieties are likely to interact with active sites on enzymes, modulating their activity.
- Cell Permeability Enhancement : The butoxybenzoate group may enhance the compound's ability to penetrate cell membranes, facilitating its therapeutic effects.
Antimicrobial Activity
A study assessed the antimicrobial efficacy of various compounds structurally related to this compound. The results indicated that derivatives exhibited varying degrees of activity against pathogens such as E. coli and S. aureus. For instance:
| Compound | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| Compound A | 15 | Moderate |
| Compound B | 22 | High |
| Compound C | 10 | Low |
Anticancer Activity
Another investigation focused on the anticancer properties of related compounds, revealing that certain derivatives effectively induced apoptosis in cancer cell lines. The following table summarizes the findings:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound X | MCF7 | 5.0 | Apoptosis |
| Compound Y | HeLa | 12.0 | Cell Cycle Arrest |
Synthesis and Reaction Pathways
The synthesis of this compound typically involves several steps:
- Formation of Pyrimidine Derivative : Initial reactions form the pyrimidine ring.
- Thioether Linkage Introduction : A thiol reacts with the pyrimidine derivative.
- Cyclization : Formation of the pyran ring occurs through cyclization reactions.
- Esterification : The final step involves esterification with bromobenzoic acid.
Q & A
Q. Critical parameters :
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency .
- Catalyst optimization : Use of triethylamine or pyridine to neutralize HCl byproducts during esterification .
- Reaction monitoring : TLC or HPLC to track intermediate formation and minimize side reactions .
Basic: How does the 3-bromo substituent on the benzoate group influence the compound’s physicochemical properties compared to fluoro or chloro analogs?
The bromine atom confers distinct properties:
| Substituent | Lipophilicity (LogP) | Metabolic Stability | Electronic Effects |
|---|---|---|---|
| 3-Bromo | High (~2.8) | Moderate | Strong σ-electron withdrawal |
| 2-Fluoro | Moderate (~2.1) | High | Moderate electron withdrawal |
| 4-Chloro | High (~2.5) | Low | Weak electron withdrawal |
The bromine’s bulkiness and polarizability enhance lipophilicity , improving membrane permeability but potentially reducing aqueous solubility. Its electron-withdrawing nature may stabilize the ester bond against hydrolysis compared to chloro analogs .
Advanced: How should researchers address discrepancies in enzymatic inhibition data between in vitro assays and cellular models for this compound?
Q. Methodological recommendations :
- Assay validation : Confirm target engagement using orthogonal techniques (e.g., SPR for binding affinity, Western blotting for downstream pathway modulation) .
- Cellular context : Account for differences in intracellular pH, redox state, or competing metabolites that may alter compound activity .
- Off-target screening : Use kinome-wide profiling (e.g., KinomeScan) to identify non-specific interactions .
- Data normalization : Include internal controls (e.g., ATP levels) to adjust for cytotoxicity or metabolic interference .
Example : If IC₅₀ values differ by >10-fold between assays, reevaluate compound stability in cell culture media or probe for protein binding effects .
Advanced: What experimental designs are effective for elucidating the structure-activity relationship (SAR) of pyrimidine-thioether analogs?
Q. Stepwise SAR approach :
Core modifications : Compare analogs with pyrimidine vs. pyridine cores to assess scaffold rigidity’s impact on target binding .
Substituent scanning : Synthesize derivatives with halogens (F, Cl, Br), methyl, or methoxy groups at the benzoate para/meta positions (see table above) .
Linker optimization : Test methylthioether vs. ethylthioether linkers to evaluate steric effects on molecular docking .
Q. Analytical tools :
- Molecular docking : Map interactions with kinase active sites (e.g., ATP-binding pockets) using AutoDock Vina .
- Free-energy calculations : Apply MM-GBSA to quantify substituent contributions to binding energy .
Advanced: How can researchers resolve contradictory data regarding the compound’s stability under physiological conditions?
Q. Controlled degradation studies :
- pH-dependent stability : Incubate the compound in buffers (pH 2–8) and monitor degradation via UPLC-MS. Bromine’s electron-withdrawing effect may reduce ester hydrolysis at neutral pH .
- Oxidative stress testing : Expose to H₂O₂ or liver microsomes to identify susceptibility to CYP450-mediated metabolism .
- Light exposure : Assess photodegradation under UV/visible light, as brominated aromatics are prone to radical-mediated breakdown .
Q. Mitigation strategies :
- Formulation : Use cyclodextrin complexes or liposomal encapsulation to enhance stability in aqueous media .
Basic: What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- ¹H/¹³C NMR : Verify pyran ring (δ 6.2–6.8 ppm for olefinic protons) and pyrimidine-thioether linkage (δ 2.5 ppm for SCH₂) .
- IR spectroscopy : Confirm ester carbonyl stretch (~1720 cm⁻¹) and C-Br vibration (~600 cm⁻¹) .
- HRMS : Validate molecular ion peak ([M+H]⁺ at m/z ~463) and isotopic pattern matching bromine’s 1:1 ratio .
Advanced: What strategies are recommended for identifying off-target effects in kinase inhibition studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
